1-(4-Fluorophenyl)-4-methylpentane-1,3-dione
Overview
Description
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione is a useful research compound. Its molecular formula is C12H13FO2 and its molecular weight is 208.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A study on the synthesis and structure of related 1,4-diazepines demonstrated the regioselective synthesis and structural analysis of compounds derived from fluorinated β-diketones, including variations similar to 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (Nieto et al., 2017).
Molecular Structure and Reactivity
- The molecular structure and reactivity of similar fluorinated β-diketones were explored, providing insights into the potential chemical properties and reactivity of this compound (Liu et al., 2017).
Fluorine Atom Influence on Intramolecular Hydrogen Bonding
- A study focused on the influence of the fluorine atom on intramolecular hydrogen bonding in fluorinated acetylacetones, which is relevant to understanding the chemical behavior of this compound (Vries & Muyskens, 2016).
Photocyclization Reaction Mechanisms
- Research on the photocyclization reaction mechanisms of dibenzoylmethane compounds, including derivatives similar to this compound, provides insights into their photochemical properties (Wang et al., 2021).
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methylpentane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-8(2)11(14)7-12(15)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOUURGVXFCRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556733 | |
Record name | 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114433-94-2 | |
Record name | 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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